Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-
Overview
Description
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- is a useful research compound. Its molecular formula is C19H28BrNO3 and its molecular weight is 398.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Glycopyrrolate primarily targets muscarinic receptors , with the highest affinity for M1 receptors, followed by M3, M2/M4, and M5 . These receptors are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions .
Mode of Action
As a muscarinic antagonist , glycopyrrolate inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition results in a decrease in the volume and acidity of gastric secretions, reduction in airway secretions, and blockage of cardiac inhibitory reflexes .
Biochemical Pathways
The systemic distribution of muscarinic receptors throughout the body allows glycopyrrolate to affect multiple biochemical pathways. It reduces sweat gland, oral, airway, and gastric secretions, as well as cardiac inhibitory reflexes . It also reduces bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD) .
Pharmacokinetics
Glycopyrrolate exhibits variable and erratic absorption when administered orally, with a bioavailability of approximately 3% . The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg . The drug is primarily excreted in the urine as unchanged drug .
Result of Action
The molecular and cellular effects of glycopyrrolate’s action are primarily due to its antagonistic effect on muscarinic receptors. This results in a decrease in the volume and acidity of gastric secretions, reduction in airway secretions, and blockage of cardiac inhibitory reflexes . It also reduces bronchoconstriction in patients with COPD .
Action Environment
Environmental factors can influence the action, efficacy, and stability of glycopyrrolate. For instance, high environmental temperature can lead to heat prostration due to decreased sweating . Additionally, the stability of the molecule can be affected under forced degradation conditions .
Properties
IUPAC Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-JUOYHRLASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201667-20-1 | |
Record name | Glycopyrrolate, (2S,3'S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201667201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCOPYRROLATE, (2S,3'S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSJ51H051V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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